molecular formula C9H12Cl2N4O4Pt B12894715 Platinum, (3-amino-2'-deoxycytidine-NN3,N4)dichloro-

Platinum, (3-amino-2'-deoxycytidine-NN3,N4)dichloro-

Cat. No.: B12894715
M. Wt: 506.20 g/mol
InChI Key: JVFZTMPIQZTRQP-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum, (3-amino-2’-deoxycytidine-NN3,N4)dichloro- typically involves the coordination of platinum with 3-amino-2’-deoxycytidine. The process generally includes the following steps:

    Ligand Preparation: 3-amino-2’-deoxycytidine is synthesized or procured.

    Coordination Reaction: The ligand is reacted with a platinum precursor, such as potassium tetrachloroplatinate (K₂PtCl₄), in an aqueous solution.

    Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves:

    Bulk Synthesis: Large-scale synthesis of 3-amino-2’-deoxycytidine.

    Coordination Chemistry: Large-scale coordination reactions using industrial reactors.

    Purification and Quality Control: Advanced purification techniques and stringent quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo substitution reactions where the chloride ligands are replaced by other ligands.

    Oxidation and Reduction: The platinum center can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The compound can hydrolyze in aqueous solutions, leading to the formation of different species.

Common Reagents and Conditions

    Substitution: Reagents such as silver nitrate (AgNO₃) can be used to facilitate chloride substitution.

    Redox: Reducing agents like sodium borohydride (NaBH₄) or oxidizing agents like hydrogen peroxide (H₂O₂) can be employed.

    Hydrolysis: Typically occurs in aqueous solutions, especially under acidic or basic conditions.

Major Products

    Substitution: Formation of new platinum complexes with different ligands.

    Redox: Changes in the oxidation state of platinum, leading to different platinum species.

    Hydrolysis: Formation of aquo complexes and other hydrolyzed species.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions due to its platinum center.

    Coordination Chemistry: Studied for its unique coordination properties and potential to form novel complexes.

Biology and Medicine

    Anticancer Research: Investigated for its potential as an anticancer agent, similar to other platinum-based drugs like cisplatin.

    DNA Interaction: Studied for its ability to bind to DNA, which is crucial for its anticancer activity.

Industry

    Material Science:

    Pharmaceuticals: Used in the synthesis of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Platinum, (3-amino-2’-deoxycytidine-NN3,N4)dichloro- involves its interaction with DNA. The compound binds to the DNA, causing cross-linking and disrupting the DNA structure. This leads to the inhibition of DNA replication and transcription, ultimately inducing cell death. The molecular targets include the nitrogen atoms in the purine and pyrimidine bases of DNA.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known platinum-based anticancer drug.

    Carboplatin: Another platinum-based drug with a different ligand structure.

    Oxaliplatin: A third-generation platinum drug used in chemotherapy.

Uniqueness

Platinum, (3-amino-2’-deoxycytidine-NN3,N4)dichloro- is unique due to its specific ligand structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other platinum-based drugs. Its ability to form specific interactions with DNA and other biomolecules makes it a promising candidate for further research and development.

Properties

Molecular Formula

C9H12Cl2N4O4Pt

Molecular Weight

506.20 g/mol

IUPAC Name

[3-azanidyl-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-ylidene]azanide;dichloroplatinum(2+)

InChI

InChI=1S/C9H12N4O4.2ClH.Pt/c10-7-1-2-12(9(16)13(7)11)8-3-5(15)6(4-14)17-8;;;/h1-2,5-6,8,11,14-15H,3-4H2;2*1H;/q-2;;;+4/p-2

InChI Key

JVFZTMPIQZTRQP-UHFFFAOYSA-L

Canonical SMILES

C1C(C(OC1N2C=CC(=[N-])N(C2=O)[NH-])CO)O.Cl[Pt+2]Cl

Origin of Product

United States

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